(1Z)-1,2-dibromoethene

Übersicht

Beschreibung

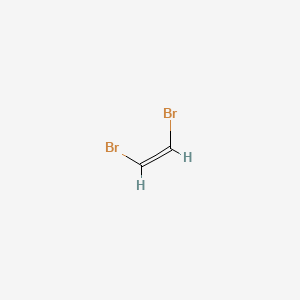

(1Z)-1,2-Dibromoethene is an organobromine compound with the molecular formula C₂H₂Br₂. It is one of the geometric isomers of 1,2-dibromoethene, characterized by the presence of two bromine atoms attached to adjacent carbon atoms in a double-bonded configuration. The “Z” notation indicates that the bromine atoms are on the same side of the double bond, giving the molecule a specific spatial arrangement.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (1Z)-1,2-Dibromoethene can be synthesized through the palladium-catalyzed coupling of haloalkynes and allylic halides. This method allows for high regio- and stereoselectivity, producing the (1Z)-isomer in excellent yields and stereoselectivities . The reaction typically involves the use of stoichiometric lithium halides to achieve the desired (1Z)-configuration.

Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes, scaled up to accommodate larger quantities. The use of palladium catalysts and specific reaction conditions ensures the efficient and selective production of the (1Z)-isomer.

Analyse Chemischer Reaktionen

Types of Reactions: (1Z)-1,2-Dibromoethene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.

Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other reagents.

Elimination Reactions: Under certain conditions, this compound can undergo elimination to form acetylene derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Addition Reactions: Halogens like chlorine or bromine in the presence of a solvent such as carbon tetrachloride.

Elimination Reactions: Strong bases like sodium amide or potassium tert-butoxide.

Major Products Formed:

Substitution: Formation of compounds like 1,2-dichloroethene or 1,2-diiodoethene.

Addition: Formation of tetrahalogenated ethanes.

Elimination: Formation of acetylene or substituted acetylenes.

Wissenschaftliche Forschungsanwendungen

(1Z)-1,2-Dibromoethene has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.

Biology: Studied for its potential effects on biological systems, particularly in understanding halogenated compound interactions.

Medicine: Investigated for its potential use in developing brominated pharmaceuticals.

Industry: Utilized in the production of flame retardants, agrochemicals, and other brominated products.

Wirkmechanismus

The mechanism of action of (1Z)-1,2-dibromoethene involves its interaction with nucleophiles and electrophiles due to the presence of the double bond and bromine atoms. The molecular targets include various enzymes and receptors that can interact with the bromine atoms, leading to potential biological effects. The pathways involved may include halogen bonding and covalent modification of biomolecules.

Vergleich Mit ähnlichen Verbindungen

(1E)-1,2-Dibromoethene: The “E” isomer with bromine atoms on opposite sides of the double bond.

1,2-Dichloroethene: Similar structure with chlorine atoms instead of bromine.

1,2-Diiodoethene: Similar structure with iodine atoms instead of bromine.

Uniqueness: (1Z)-1,2-Dibromoethene is unique due to its specific spatial arrangement, which can influence its reactivity and interactions with other molecules. The presence of bromine atoms also imparts distinct chemical properties compared to its chloro- and iodo- counterparts.

Biologische Aktivität

(1Z)-1,2-Dibromoethene, also known as cis-1,2-dibromoethylene, is an organic compound with significant biological activity that has garnered attention in toxicological research. This article provides a detailed overview of its biological effects, metabolic pathways, toxicity data, and relevant case studies.

- Chemical Formula : C₂H₂Br₂

- Molecular Weight : 187.84 g/mol

- CAS Number : 110-54-3

Metabolism and Toxicokinetics

The metabolism of this compound occurs primarily through cytochrome P450 (CYP450) enzymes. The key metabolic pathways include:

- Oxidation : The compound is oxidized to form reactive intermediates such as 2-bromoacetaldehyde and S-(2-bromoethyl)glutathione. These metabolites are responsible for its toxic effects .

- Conjugation : Glutathione-S-transferases (GST) mediate the conjugation of the compound with glutathione, leading to the formation of S-(2-bromoethyl)glutathione, which can bind to proteins and DNA, contributing to genotoxicity and potential carcinogenicity .

Acute Toxicity

Acute exposure to this compound has been shown to result in various toxic effects across different species:

- LD50 Values : In rats, the oral LD50 is reported to be approximately 1500 mg/kg. Inhalation studies indicate significant toxicity at concentrations as low as 500 ppm .

- Symptoms : Symptoms of acute toxicity include respiratory distress, liver damage, and neurological effects such as ataxia and decreased activity .

Chronic Toxicity and Carcinogenicity

Long-term exposure studies have indicated that this compound may pose carcinogenic risks:

- Carcinogenic Potential : Animal studies have demonstrated that chronic exposure leads to the formation of tumors in the liver and other organs due to DNA adduct formation from reactive metabolites .

- Genotoxicity : The compound has been linked to DNA damage in vitro, suggesting a mechanism for its carcinogenic effects through the formation of DNA adducts by S-(2-bromoethyl)glutathione .

Case Study 1: Occupational Exposure

A study involving workers in a chemical manufacturing facility exposed to this compound showed increased incidences of liver dysfunction and elevated biomarkers of oxidative stress. Liver biopsies revealed histopathological changes consistent with chemical-induced injury .

Case Study 2: Environmental Impact

Research on aquatic organisms exposed to this compound demonstrated significant toxicity in species such as Daphnia magna and Artemia franciscana. The LC50 values for Daphnia were reported at approximately 0.5 mg/L, indicating high sensitivity among aquatic life forms .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Metabolism | Primarily via CYP450 enzymes leading to reactive metabolites |

| Acute Toxicity | LD50 ~1500 mg/kg; symptoms include respiratory distress |

| Chronic Effects | Potential carcinogen; linked to liver tumors in animal studies |

| Genotoxicity | Induces DNA damage through reactive metabolite formation |

| Environmental Toxicity | Highly toxic to aquatic organisms; LC50 values indicate significant risk |

Eigenschaften

IUPAC Name |

(Z)-1,2-dibromoethene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2/c3-1-2-4/h1-2H/b2-1- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTUEMKLYAGTNQ-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CBr)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\Br)\Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026537 | |

| Record name | cis-Dibromoethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590-11-4, 540-49-8 | |

| Record name | 1,2-Dibromoethylene, (1Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylene dibromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-Dibromoethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIBROMOETHYLENE, (1Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S4D0712FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.